molecular formula C19H20F3NO3 B2443681 6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 865546-41-4

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2443681
CAS No.: 865546-41-4
M. Wt: 367.368
InChI Key: WMJQESNBADGPSL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H20F3NO3 and its molecular weight is 367.368. The purity is usually 95%.
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Properties

IUPAC Name

6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-24-17-8-12-6-7-23-16(15(12)10-18(17)25-2)11-26-14-5-3-4-13(9-14)19(20,21)22/h3-5,8-10,16,23H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJQESNBADGPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects based on recent research findings.

  • Molecular Formula : C19H20F3NO3
  • Molecular Weight : 367.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 865546-41-4

Physical Characteristics

PropertyValue
LogP4.2075
Polar Surface Area47.152
Hydrogen Bond Acceptors6
Purity95%

Synthesis

The synthesis of this compound has been achieved through various methods including the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. These methods allow for the efficient formation of the tetrahydroisoquinoline core structure which is crucial for its biological activity .

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant cytotoxic activity against cancer cell lines. In a study involving K562 and K562/A02 cell lines, certain derivatives showed IC50 values comparable to established chemotherapeutics like verapamil. For instance:

  • Compound 6e : IC50 = 0.66 μM
  • Compound 6h : IC50 = 0.65 μM
  • Compound 7c : IC50 = 0.96 μM

These values suggest that these compounds may serve as effective agents in overcoming multidrug resistance in cancer treatment .

Cardiovascular Effects

A conjugate of this compound with dihydroquercetin (designated as DHQ-11) demonstrated promising inotropic and vasorelaxant effects in preclinical studies. The findings revealed:

  • A concentration-dependent positive inotropic effect stronger than either parent compound.
  • Significant relaxation of high KCl and phenylephrine-induced contractions in rat aortic rings.

The mechanisms underlying these effects involve modulation of calcium dynamics and activation of potassium channels .

Case Studies

  • In Vitro Cytotoxicity Study :
    • A series of derivatives were tested for cytotoxicity using the MTT assay.
    • Results showed that while most compounds had low cytotoxicity against K562 cells, some exhibited potent activity against resistant cell lines.
  • Cardiovascular Study with DHQ-11 :
    • Evaluated in isolated rat heart tissues.
    • Demonstrated enhanced cardiac contractility and vasorelaxation through both endothelium-dependent and independent pathways.

Scientific Research Applications

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit potent antitumor effects. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth. For instance:

  • Case Study : A series of THIQ analogs were tested against breast cancer cell lines, revealing significant cytotoxicity correlated with structural modifications at specific positions on the isoquinoline scaffold.

Antimicrobial Properties

Tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties. The presence of electron-donating and electron-withdrawing groups significantly influences their antimicrobial efficacy.

  • Case Study : Research on THIQ derivatives showed enhanced activity against resistant strains of bacteria when specific functional groups were introduced. One study highlighted a derivative that exhibited potent activity against Staphylococcus aureus.

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored due to their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

  • Case Study : Investigations into compounds similar to this one revealed their potential in protecting neuronal cells from oxidative stress-induced toxicity, suggesting a mechanism involving the reduction of reactive oxygen species.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of tetrahydroisoquinoline derivatives indicate that specific structural features are crucial for determining biological activity:

Structural FeatureBiological Activity
Methoxy GroupsEnhanced receptor affinity
Trifluoromethyl GroupIncreased lipophilicity
Aromatic SubstituentsModulation of activity against pathogens

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